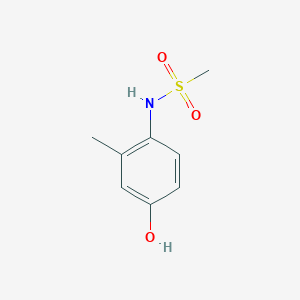
N-(4-hydroxy-2-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(4-hydroxy-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-hydroxy-2-methylphenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methanesulfonamide group attached to a 4-hydroxy-2-methylphenyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C8H10N2O3S
- Molecular Weight : 206.24 g/mol
- CAS Number : 912895-74-0
The compound exhibits solubility in polar solvents, which is essential for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound possesses significant anticancer properties. The compound has been evaluated in various cancer cell lines, demonstrating selective cytotoxicity against malignant cells while sparing normal cells.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has shown to inhibit cell proliferation in several cancer types, including breast and colon cancer cells. This was assessed using the MTT assay, which measures cell viability and proliferation rates.
- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction, leading to programmed cell death.
- Inhibition of Tumor Invasion : this compound has been reported to reduce the invasive potential of tumor cells by disrupting key signaling pathways involved in cell migration.
Case Studies and Experimental Findings
Several studies have highlighted the biological activity of this compound:
- A study conducted on breast cancer cell lines (MCF7) revealed an IC50 value in the micromolar range, indicating effective antiproliferative activity. The results are summarized in Table 1 below.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Induction of apoptosis |
| HCT116 | 12.3 | Inhibition of cell migration |
| K562 | 8.7 | Cell cycle arrest |
- Another investigation focused on the compound's ability to modulate apoptotic pathways in lung cancer cells (A549), showing enhanced activation of caspases 3 and 9 after treatment with this compound.
Pharmacological Implications
The pharmacological profile of this compound suggests it could serve as a lead compound for the development of new anticancer drugs. Its ability to selectively target cancer cells while minimizing effects on normal cells is particularly promising for reducing side effects associated with traditional chemotherapy.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-5-7(10)3-4-8(6)9-13(2,11)12/h3-5,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNOILJFNZEBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424206 | |
| Record name | N-(4-hydroxy-2-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912895-74-0 | |
| Record name | N-(4-hydroxy-2-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















